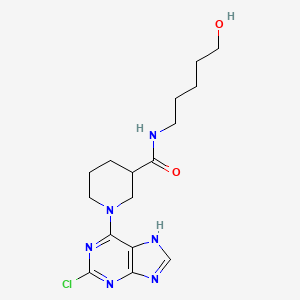
1-(2-chloro-7H-purin-6-yl)-N-(5-hydroxypentyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloro-7H-purin-6-yl)-N-(5-hydroxypentyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-7H-purin-6-yl)-N-(5-hydroxypentyl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Attachment of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions.
Hydroxylation: The hydroxyl group on the pentyl chain can be introduced through oxidation reactions using reagents like potassium permanganate.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-7H-purin-6-yl)-N-(5-hydroxypentyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the carboxamide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, thiols, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the chlorine atom could yield a variety of substituted purine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-chloro-7H-purin-6-yl)-N-(5-hydroxypentyl)piperidine-3-carboxamide would depend on its specific interactions with molecular targets. These could include:
Molecular Targets: Enzymes, receptors, DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, interference with DNA replication or transcription.
Comparison with Similar Compounds
Similar Compounds
1-(2-chloro-7H-purin-6-yl)-N-(5-hydroxypentyl)piperidine-3-carboxamide: can be compared with other purine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a piperidine ring and a hydroxypentyl chain, which may confer unique biological activities and chemical reactivity.
Properties
CAS No. |
929972-56-5 |
|---|---|
Molecular Formula |
C16H23ClN6O2 |
Molecular Weight |
366.8 g/mol |
IUPAC Name |
1-(2-chloro-7H-purin-6-yl)-N-(5-hydroxypentyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C16H23ClN6O2/c17-16-21-13-12(19-10-20-13)14(22-16)23-7-4-5-11(9-23)15(25)18-6-2-1-3-8-24/h10-11,24H,1-9H2,(H,18,25)(H,19,20,21,22) |
InChI Key |
VMFPMHIAOIJCMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=NC3=C2NC=N3)Cl)C(=O)NCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,5-Dimethylphenyl)amino]-2-methylphenol](/img/structure/B14136654.png)
![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B14136660.png)
![(Z)-3-fluoro-N-(6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14136665.png)
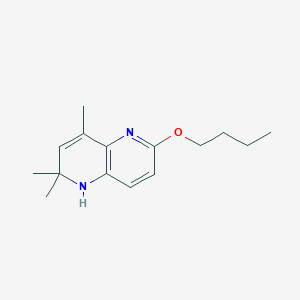

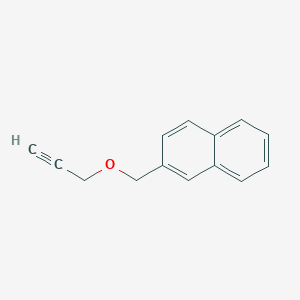
![N-[2-[1-(2-Ethyl-6-methylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]glycine ethyl ester](/img/structure/B14136694.png)

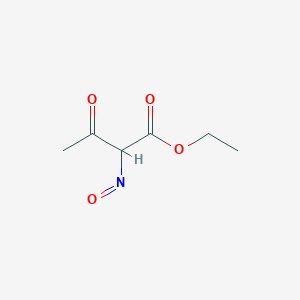
![2-[[2-[(4-Methoxyphenyl)methyl]-1,2,4-triazol-3-yl]methyl]isoindole-1,3-dione](/img/structure/B14136711.png)
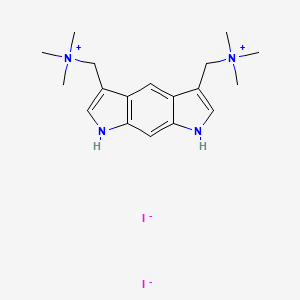
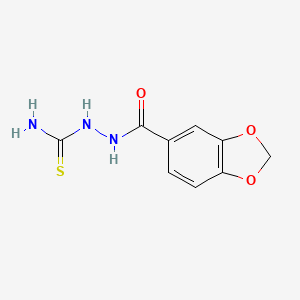
![4-[4-(4-Sulfophenyl)phenyl]benzenesulfonic acid](/img/structure/B14136727.png)

